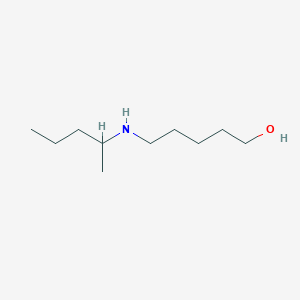
5-(Pentan-2-ylamino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pentan-2-ylamino)pentan-1-ol is an organic compound with the molecular formula C10H23NO. It is a type of alcohol that contains both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentan-2-ylamino)pentan-1-ol typically involves the reaction of pentan-2-amine with pentanal in the presence of a reducing agent. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow reactors. These methods ensure consistent quality and higher yields. The use of automated systems and controlled environments helps in maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 5-(Pentan-2-ylamino)pentan-1-ol can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form various amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of pentan-2-one or pentanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(Pentan-2-ylamino)pentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Pentan-2-ylamino)pentan-1-ol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways and influence physiological processes.
Comparison with Similar Compounds
Similar Compounds
Pentan-1-ol: A simple alcohol with a similar carbon chain but lacks the amino group.
Pentan-2-amine: Contains the amino group but lacks the hydroxyl group.
2-Amino-1-pentanol: Similar structure but with the amino and hydroxyl groups on adjacent carbons.
Uniqueness
5-(Pentan-2-ylamino)pentan-1-ol is unique due to the presence of both the amino and hydroxyl groups on a non-adjacent carbon chain. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various applications.
Properties
CAS No. |
6622-30-6 |
|---|---|
Molecular Formula |
C10H23NO |
Molecular Weight |
173.30 g/mol |
IUPAC Name |
5-(pentan-2-ylamino)pentan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-3-7-10(2)11-8-5-4-6-9-12/h10-12H,3-9H2,1-2H3 |
InChI Key |
RVONAQORJXSCAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one](/img/structure/B14728587.png)
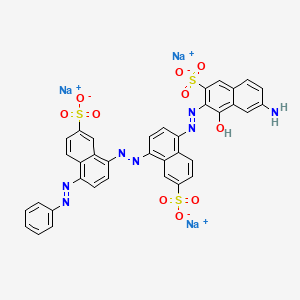
![Diethyl[(4-methylphenyl)amino]propanedioate](/img/structure/B14728592.png)
![5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14728604.png)
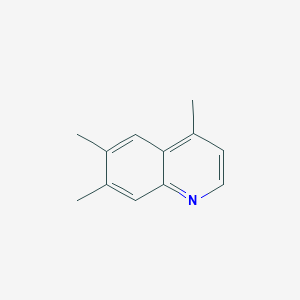
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728617.png)
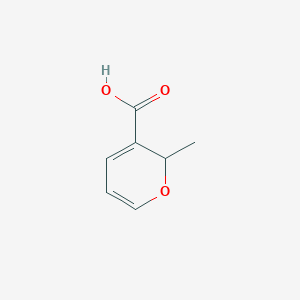



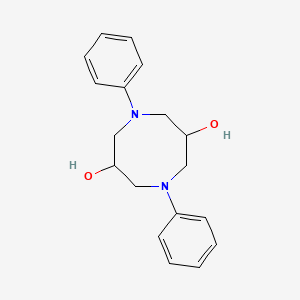
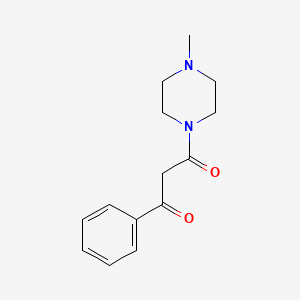
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728648.png)
